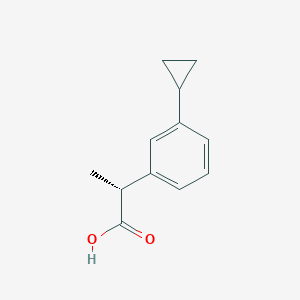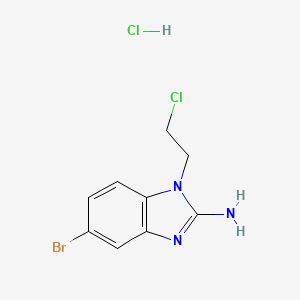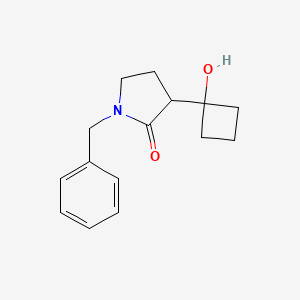
1-Benzyl-3-(1-hydroxyclcobutyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-(1-hydroxyclcobutyl)pyrrolidin-2-one, also known as BHCP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BHCP belongs to the class of pyrrolidin-2-ones and has been studied for its pharmacological effects on the central nervous system.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Pyrrolidin-2-ones and their derivatives are recognized for their presence in the nuclei of many natural products and biologically active molecules. The ability to introduce various substituents into the pyrrolidin-2-one nucleus is of great importance for synthesizing new medicinal molecules with improved biological activity. Research work by Rubtsova et al. (2020) focused on synthesizing 5-aryl-3-hydroxy-1-(2-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones and 5-aryl-3-hydroxy-1-(3-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones, aiming to explore their synthesis conditions, chemical properties, and biological activity. The structural analysis of these compounds was conducted using 1H NMR spectroscopy and IR spectrometry, demonstrating characteristic peaks indicating the formation of the desired derivatives (Rubtsova et al., 2020).
Propiedades
IUPAC Name |
1-benzyl-3-(1-hydroxycyclobutyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-14-13(15(18)8-4-9-15)7-10-16(14)11-12-5-2-1-3-6-12/h1-3,5-6,13,18H,4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCWDGZTAIVIBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2CCN(C2=O)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(1-hydroxyclcobutyl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

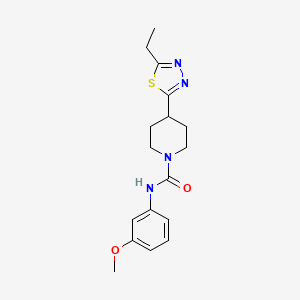

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(thiophen-2-yl)methanone](/img/structure/B2830837.png)
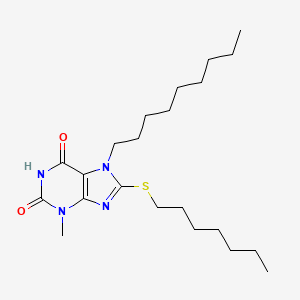

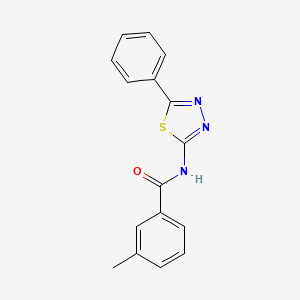
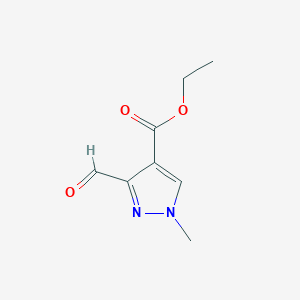
![5-((4-Benzylpiperidin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2830843.png)
![5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2830845.png)
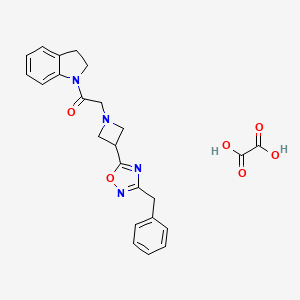
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2830847.png)

